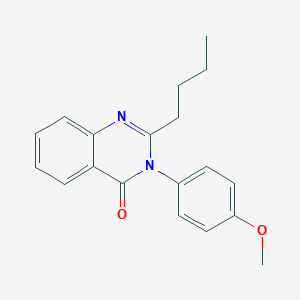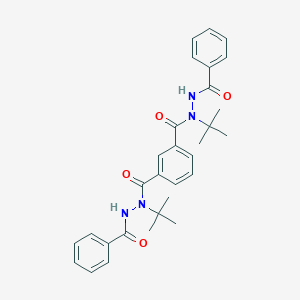
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the class of quinazoline derivatives, which have been found to possess diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound possesses potent antioxidant and anti-inflammatory activities. Additionally, this compound has been found to inhibit the growth of various cancer cells and exhibit antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its ease of synthesis and availability. Additionally, this compound exhibits potent biological activities at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one. One of the potential applications of this compound is in the development of novel anticancer drugs. Additionally, this compound has been found to exhibit promising neuroprotective effects, which could be further explored for the treatment of neurodegenerative diseases. Furthermore, the development of this compound-based materials for use in various applications, such as sensors and catalysts, is an area of active research.
Synthesemethoden
The synthesis of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 4-methoxybenzaldehyde with butylamine in the presence of acetic acid and glacial acetic acid as solvents. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been found to possess antitumor, anti-inflammatory, and antifungal activities. In pharmacology, this compound has been shown to exhibit potent antioxidant and neuroprotective effects.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2-butyl-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
PIKGHCNWMPNUPD-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B295369.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)
![10,11-dimethyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295386.png)
![11-methoxy-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295389.png)
![11-methyl-6H-chromeno[4,3-b]quinolin-6-one](/img/structure/B295390.png)

![N'-{3-[(2-benzoyl-2-tert-butylhydrazino)carbonyl]benzoyl}-N-(tert-butyl)benzohydrazide](/img/structure/B295393.png)

![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino)(4-methylphenyl)methylphosphonate](/img/structure/B295396.png)
![Diphenyl ({[2-tert-butyl-2-(3,5-dimethylbenzoyl)hydrazino]carbonyl}amino){3-nitrophenyl}methylphosphonate](/img/structure/B295397.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}{3-nitrophenyl}methylphosphonate](/img/structure/B295398.png)
![Diphenyl ({[2-tert-butyl-2-(2-fluorobenzoyl)hydrazino]carbonyl}amino)(phenyl)methylphosphonate](/img/structure/B295399.png)
![Diphenyl {[(2-benzoyl-2-tert-butylhydrazino)carbonyl]amino}(2-chlorophenyl)methylphosphonate](/img/structure/B295400.png)
